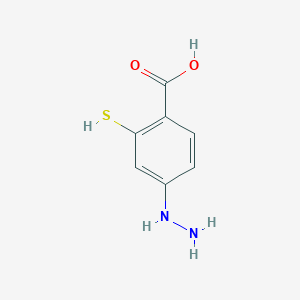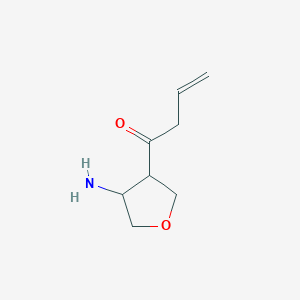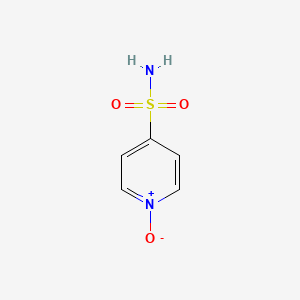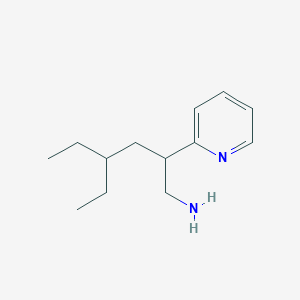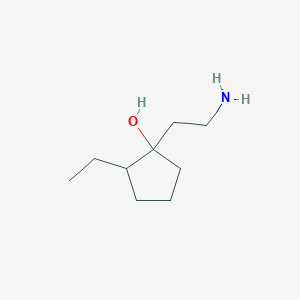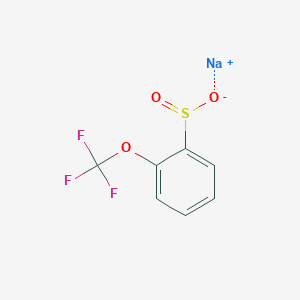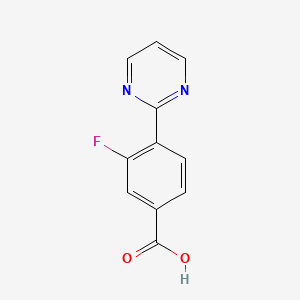
3-Fluoro-4-pyrimidin-2-YL-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid is a compound that features a fluorine atom at the 3-position and a pyrimidin-2-yl group at the 4-position of a benzoic acid core. This compound is of interest due to its unique structural properties, which combine the characteristics of fluorinated aromatic compounds and heterocyclic pyrimidines. These features make it a valuable candidate for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-bromo-4-nitropyridine N-oxide, is fluorinated to produce the desired compound . The reaction is carried out under moderate conditions, often at room temperature, using fluorinating agents like potassium fluoride or cesium fluoride.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Fluorinating Agents: Potassium fluoride, cesium fluoride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can produce various biaryl compounds, while oxidation reactions can yield carboxylic acids or ketones.
Applications De Recherche Scientifique
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The pyrimidin-2-yl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(pyridin-2-yl)benzoic acid
- 3-Fluoro-4-(pyrimidin-4-yl)benzoic acid
- 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid
Uniqueness
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrimidin-2-yl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H7FN2O2 |
|---|---|
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
3-fluoro-4-pyrimidin-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-9-6-7(11(15)16)2-3-8(9)10-13-4-1-5-14-10/h1-6H,(H,15,16) |
Clé InChI |
SESMEKGOCAVLJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=C(C=C(C=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


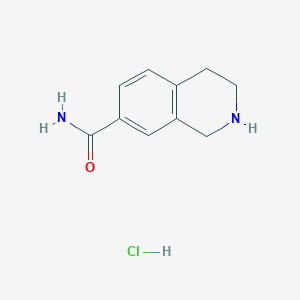
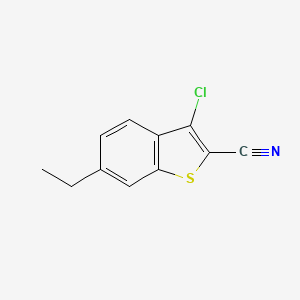

![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)

